molecular formula C8HF5 B1366315 Pentafluorophenylacetylene CAS No. 5122-07-6

Pentafluorophenylacetylene

Cat. No.: B1366315
CAS No.: 5122-07-6
M. Wt: 192.08 g/mol
InChI Key: PBEXVWXHXPEARD-UHFFFAOYSA-N
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Description

Pentafluorophenylacetylene is an organic compound with the molecular formula C₈HF₅. It is characterized by the presence of a phenyl ring substituted with five fluorine atoms and an ethynyl group. This compound is notable for its unique chemical properties, which make it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Pentafluorophenylacetylene can be synthesized through several methods. One common synthetic route involves the Sonogashira cross-coupling reaction. In this method, pentafluoroiodobenzene is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically requires a base, such as triethylamine, and is carried out in a solvent like tetrahydrofuran at elevated temperatures .

Industrial production methods for this compound may involve similar catalytic processes but are optimized for larger-scale production. These methods ensure high yields and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Pentafluorophenylacetylene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The triple bond in this compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of dihalo or haloalkene derivatives.

    Cycloaddition Reactions: this compound can undergo cycloaddition reactions with dienes or other alkynes to form cyclic compounds.

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like triethylamine, and solvents such as tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pentafluorophenylacetylene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pentafluorophenylacetylene in chemical reactions involves the activation of the triple bond and the phenyl ring. The presence of electron-withdrawing fluorine atoms enhances the reactivity of the ethynyl group, facilitating nucleophilic and electrophilic attacks. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Pentafluorophenylacetylene can be compared with other fluorinated phenylacetylenes, such as trifluorophenylacetylene and hexafluorophenylacetylene. While all these compounds share similar structural features, this compound is unique due to the presence of five fluorine atoms, which significantly influence its reactivity and chemical properties. This makes it more reactive in certain substitution and addition reactions compared to its less fluorinated counterparts .

Similar compounds include:

  • Trifluorophenylacetylene
  • Hexafluorophenylacetylene
  • This compound derivatives

These compounds are used in various applications, but this compound stands out due to its distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

1-ethynyl-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEXVWXHXPEARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00412942
Record name Pentafluorophenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5122-07-6
Record name Pentafluorophenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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